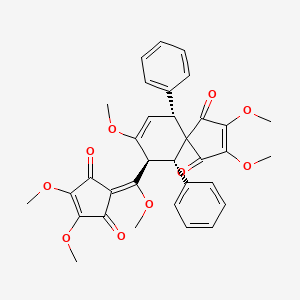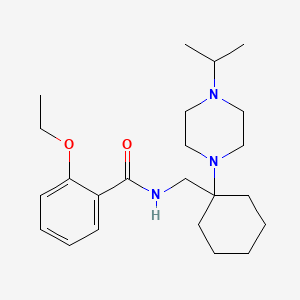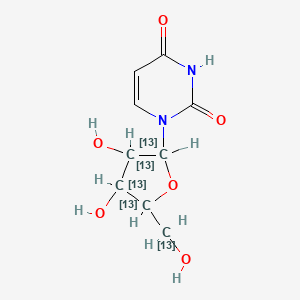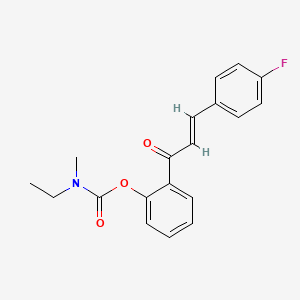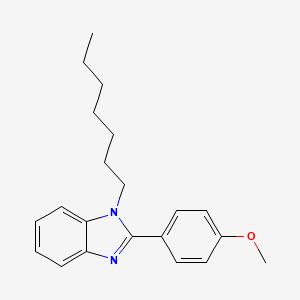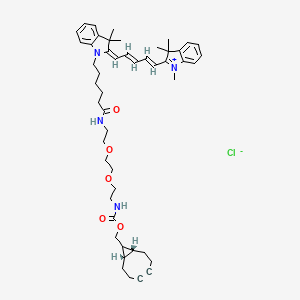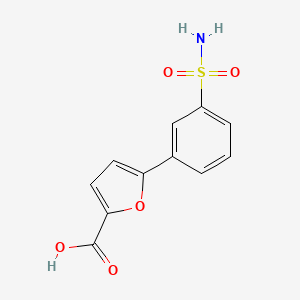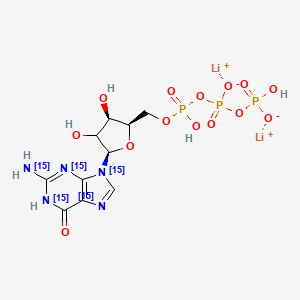
E3 ligase Ligand-Linker Conjugate 37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 ligase Ligand-Linker Conjugate 37 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation . This process is essential for regulating protein levels within cells and has significant implications for therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 37 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker molecule. The process typically includes the following steps:
Ligand Synthesis: The ligand, such as Thalidomide, is synthesized through a series of chemical reactions involving amide bond formation.
Linker Attachment: The linker is attached to the ligand using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions: E3 ligase Ligand-Linker Conjugate 37 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin from the E2 enzyme to the target protein, mediated by the E3 ligase.
Amide Bond Formation: During synthesis, amide bonds are formed between the ligand and linker.
Common Reagents and Conditions:
Reagents: Common reagents include primary amines, DIPEA, DMF, and various solvents for purification.
Major Products: The major product of these reactions is the fully assembled PROTAC molecule, which includes the E3 ligase ligand, linker, and target protein ligand .
Aplicaciones Científicas De Investigación
E3 ligase Ligand-Linker Conjugate 37 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of E3 ligase Ligand-Linker Conjugate 37 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule . This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
Comparación Con Compuestos Similares
Cereblon-based PROTACs: Utilize Cereblon as the E3 ligase ligand and have been widely used in targeted protein degradation.
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Employ VHL as the E3 ligase ligand and are known for their high binding affinity and specificity.
Uniqueness: E3 ligase Ligand-Linker Conjugate 37 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in recruiting the E3 ligase to the target protein . This specificity enhances its potential for therapeutic applications and distinguishes it from other PROTACs .
Propiedades
Fórmula molecular |
C31H42N4O8 |
|---|---|
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |
Clave InChI |
TVEPWXFDSPZNJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

